molecular formula C8H8N2O4 B181704 2,4-Dinitro-m-xylene CAS No. 603-02-1

2,4-Dinitro-m-xylene

Cat. No. B181704
Key on ui cas rn: 603-02-1
M. Wt: 196.16 g/mol
InChI Key: XUUSVHGZGPBZLS-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

A mixture of 2,6-dinitro-m-xylene (11.2 g) and 10% palladium on charcoal (620 mg) was stirred in triethylamine (36 mL) under an atmosphere of nitrogen and heated to reflux. Formic acid (9.25 mL) was added dropwise to the above mixture with vigorous stirring. After addition, the mixture was allowed to stir at reflux for an additional 15 min, then cooled to room temperature. The reaction mixture was diluted with ethyl acetate (100 mL) and filtered through celite. The filtrate was washed with brine and dried over magnesium sulfate. Evaporation afforded 9.51 g as a yellow solid.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
catalyst
Reaction Step One
Quantity
9.25 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-])=O)[C:5]=1[CH3:14])([O-:3])=[O:2].C(O)=O>[Pd].C(N(CC)CC)C.C(OCC)(=O)C>[CH3:14][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[C:9]([CH3:10])[CH:8]=[CH:7][C:6]=1[NH2:11]

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1C)[N+](=O)[O-])C
Name
Quantity
620 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
9.25 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
afforded 9.51 g as a yellow solid

Outcomes

Product
Name
Type
Smiles
CC1=C(N)C=CC(=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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